Ambroxol hydrochloride is a mucolytic agent that is commonly used in scientific research to investigate its effects on lung inflammation and mucus hypersecretion. It is classified as a secretolytic and is believed to act by stimulating the production of surfactant, a substance that helps to keep the airways open. [] Ambroxol hydrochloride is also a subject of research for its potential role in modulating inflammatory responses and influencing the expression of various proteins involved in lung injury. [, ]
Ambroxol hydrochloride is derived from bromhexine, a drug that was initially developed in the 1960s. It belongs to the class of drugs known as mucolytics and expectorants. The compound is classified under the International Nonproprietary Names system as Ambroxol and is recognized in various pharmacopoeias worldwide.
The synthesis of ambroxol hydrochloride can be achieved through several methods, primarily involving multi-step organic reactions. A notable method includes a "one-pot reaction" process which consists of three main steps:
This method demonstrates high yields and purity, with reported yields around 82% to 94% depending on the specific conditions used.
Ambroxol hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms. Its chemical formula is with a molecular weight of approximately 328.19 g/mol. The structural representation includes:
The three-dimensional conformation of ambroxol hydrochloride reveals significant steric interactions that influence its biological activity.
The chemical reactivity of ambroxol hydrochloride involves several key reactions:
These reactions are essential for both the synthesis and potential modification of ambroxol for enhanced efficacy or reduced side effects .
Ambroxol hydrochloride acts primarily by stimulating mucus secretion in the respiratory tract, which helps to dissolve thick mucus and facilitates its expulsion. This mechanism involves several processes:
These properties are crucial for formulation development and ensuring effective delivery in pharmaceutical applications .
Ambroxol hydrochloride is utilized extensively in clinical settings due to its effectiveness in treating various respiratory conditions. Its applications include:
Ambroxol hydrochloride (AMB·HCl), chemically designated as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride (C₁₃H₁₈Br₂N₂O·HCl), is a semi-synthetic derivative of vasicine and the active metabolite of bromhexine hydrochloride (BMH·HCl). Its molecular structure features a trans-configured cyclohexanol ring substituted with a 2-amino-3,5-dibromobenzylamino group. This stereochemistry is critical for biological activity, as the trans conformation optimizes intermolecular interactions in the solid state. Single-crystal X-ray diffraction (SCXRD) analyses reveal that AMB·HCl crystallizes in the monoclinic space group C2/c with lattice parameters a = 25.1946(14) Å, b = 15.5139(9) Å, c = 8.1636(5) Å, and β = 94.664(6)°. The cyclohexanol ring adopts a distorted chair conformation (puckering amplitude QT = 0.559(8) Å), while the dihedral angle between the aromatic ring and cyclohexane ring is 51.4(4)°. The hydrochloride ion forms N–H···Cl hydrogen bonds, stabilizing the crystal lattice [3]. Disorder in the 2-amino-3,5-dibromobenzyl moiety is observed in Form A crystals, with dual conformations (occupancies 0.927/0.073), influencing packing efficiency and stability [2].
AMB·HCl exhibits moderate thermal stability but is sensitive to humidity and excipient interactions. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 235.2°C for Form A, with no polymorphic transitions below this temperature. Thermogravimetric analysis (TGA) indicates decomposition initiates immediately post-melting (~240°C), following nth-order kinetics (activation energy Ea ≈ 120 kJ·mol⁻¹). Degradation involves dehydrohalogenation and oxidative pathways, yielding dibromoanthranilic acid derivatives [4].
Humidity Sensitivity: Equilibrium moisture absorption is ≤1% at 75% relative humidity (RH). However, excipients like lactose monohydrate exacerbate degradation via Maillard reactions, while polyvinylpyrrolidone (PVP) reduces thermal stability due to hygroscopicity.
pH and Oxidative Stability: AMB·HCl is unstable in alkaline conditions (pH > 8), undergoing deamination and hydrolysis. Oxidative atmospheres accelerate degradation, necessitating inert packaging for formulations [4] [5].
Table 1: Thermal Degradation Kinetics of AMB·HCl
Atmosphere | Onset Temp (°C) | Eₐ (kJ·mol⁻¹) | Degradation Mechanism |
---|---|---|---|
Nitrogen | 240 | 118 ± 5 | nth-order dehydrohalogenation |
Oxygen | 235 | 105 ± 8 | Oxidative cleavage |
Humid (75% RH) | 220 | 95 ± 6 | Hydrolytic/oxidative |
AMB·HCl is highly soluble in water (22.9 ± 1.2 mg/mL at 25°C) due to its ionic character, with solubility increasing nonlinearly with temperature. Phase equilibria in binary systems {AMB·HCl (1) + solvent (2)} were modeled using local composition models (Wilson, NRTL, UNIQUAC). Key solubility data include:
The partition coefficient (log P) in 1-octanol/water is -0.82 ± 0.05, reflecting high hydrophilicity. Ionization constants (pKa) determined via spectrophotometric Bates–Schwarzenbach method are:
Table 2: Solubility of AMB·HCl in Different Solvents
Solvent | Solubility (mol·kg⁻¹, 25°C) | Temperature Dependence (∂lnx/∂T) |
---|---|---|
Water | 0.48 | +0.032 K⁻¹ |
Ethanol | 0.12 | +0.027 K⁻¹ |
1-Octanol | 0.03 | +0.018 K⁻¹ |
AMB·HCl exhibits three characterized solid forms:
Bromine K-edge X-ray absorption near-edge structure (XANES) spectroscopy distinguishes polymorphs via spectral shifts (Δedge = 0.3 eV) attributable to non-covalent interactions:
Hirshfeld surface analysis confirms Form A’s stability arises from O–H···O, N–H···Cl, and C–H···Br contacts. Forms I and II are enantiotropically related, with Form II stable at physiological temperatures. Grinding or solvent recrystallization induces no interconversion, critical for manufacturing consistency [2] [3].
Table 3: Polymorphic Characteristics of Ambroxol Solids
Form | Crystal System | Melting Point (°C) | Key Non-Covalent Interactions | Solubility (mg/mL) |
---|---|---|---|---|
A (HCl) | Monoclinic | 235.2 | Br···O, N–H···Cl, N–H···π | 22.9 ± 1.2 |
I | Orthorhombic | 99.9 | N–H···Br, C–H···Br | 0.141 ± 0.002 |
II | Undisclosed | 92.8 | None significant | 0.140 ± 0.001 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7